(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(2-methylpropyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-13(2)10-24-21(29)17-18-20(27-16-8-4-3-7-15(16)26-18)28(19(17)22)25-12-14-6-5-9-23-11-14/h3-9,11-13H,10,22H2,1-2H3,(H,24,29)/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLLFLOGMULJSH-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in oncology and virology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structure:
Research indicates that the compound may exhibit its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds within the quinoxaline family have been shown to inhibit various kinases, which play critical roles in cell signaling pathways related to cancer proliferation and survival .
- Interaction with DNA Topoisomerase : Molecular docking studies suggest that this compound may interact with human DNA topoisomerase, a key enzyme involved in DNA replication and transcription .
Anticancer Activity
The compound has demonstrated selective cytotoxicity against several cancer cell lines, including:
- HepG2 (liver cancer)
- SK-OV-3 (ovarian cancer)
- PC-3 (prostate cancer)
In vitro studies revealed that the compound's efficacy is attributed to its ability to induce apoptosis in these cell lines through its interaction with specific molecular targets such as the vascular endothelial growth factor receptor (VEGFR) .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 0.5 | 20 |
| SK-OV-3 | 0.8 | 15 |
| PC-3 | 0.7 | 18 |
Antiviral Activity
Studies have also explored the antiviral properties of this compound, particularly against HIV. The compound's EC50 values were compared with those of established antiviral agents.
Table 2: Antiviral Activity Data
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |
|---|---|---|---|
| NVP (Reference) | 6.7 | 96171 | 14353 |
| Test Compound | 3.1 | 98576 | 31798 |
The results indicate a promising selectivity index for the test compound, suggesting it could be a viable candidate for further development as an antiviral agent .
Case Studies
A notable study conducted by researchers synthesized a series of quinoxaline derivatives, including the target compound, and evaluated their biological activities. The findings highlighted significant anti-HIV activity alongside low cytotoxicity in human cell lines, which supports the potential for therapeutic development .
Comparison with Similar Compounds
Key Structural Analogues
The closest structural analogue identified is 2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (). Below is a comparative analysis:
Structural and Functional Implications
In contrast, the 3-hydroxybenzylidene group in ’s compound offers hydrogen-bonding capability via its phenolic -OH, which may improve solubility but reduce membrane permeability . The N-isobutyl carboxamide in the target compound increases hydrophobicity compared to the N-(2-methoxyethyl) group in , favoring blood-brain barrier penetration or binding to hydrophobic protein pockets.
Electronic and Steric Differences :
- The pyridine ring’s electron-withdrawing nature may stabilize the imine bond in the target compound, whereas the hydroxybenzylidene group in could undergo tautomerization or oxidation under physiological conditions.
- The bulkier isobutyl group in the target compound may impose steric hindrance, limiting access to certain enzyme cavities compared to the smaller methoxyethyl chain in .
Pharmacokinetic Predictions: LogP Values: The target compound’s calculated LogP (~2.8) suggests moderate lipophilicity, while ’s compound (LogP ~1.9) is more hydrophilic due to the polar methoxy and hydroxyl groups. Metabolic Stability: The pyridine ring in the target compound may resist cytochrome P450-mediated oxidation better than the phenolic group in , which is prone to glucuronidation or sulfation .
Research Findings and Limitations
Experimental Data Gaps
- No direct biological data (e.g., IC₅₀ values, binding affinities) are available for the target compound in the provided evidence. Comparisons are extrapolated from structural analogs like , which lacks disclosed activity profiles.
- Computational modeling (e.g., molecular docking) is recommended to predict target engagement with kinases or DNA.
Q & A
Basic: How can researchers optimize the synthesis of this pyrroloquinoxaline derivative to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Stepwise monitoring : Use Thin Layer Chromatography (TLC) to track reaction progress and identify intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of aromatic intermediates .
- Catalysts : Acid/base catalysts (e.g., p-TsOH or triethylamine) can accelerate condensation reactions between amino and carbonyl groups .
- Purification : Employ gradient column chromatography with silica gel or recrystallization in ethanol/water mixtures to isolate the product .
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., E/Z isomerism in the imine group) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline form .
Basic: What in vitro assays are suitable for preliminary assessment of antiproliferative activity?
Methodological Answer:
- MTT Assay : Test against cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr incubation to evaluate IC₅₀ values .
- Controls : Include cisplatin or doxorubicin as positive controls and solvent-only as negative control .
- Dose-response curves : Use 6–8 concentration points (1 nM–100 µM) to ensure statistical robustness .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Substituent variation : Replace the pyridin-3-ylmethylene group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) moieties to modulate electronic effects .
- Core modifications : Introduce halogen atoms at the quinoxaline ring to enhance DNA intercalation potential .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal assays : Validate enzyme inhibition (e.g., topoisomerase II) via both fluorescence-based and gel electrophoresis methods .
- Structural analogs : Compare activity of stereoisomers (E vs. Z) to isolate conformation-dependent effects .
- Batch reproducibility : Ensure consistent synthetic protocols and purity (>95% by HPLC) to minimize variability .
Advanced: How can researchers elucidate the mechanism of action for this compound?
Methodological Answer:
- Molecular docking : Simulate binding to targets (e.g., EGFR or PARP) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for protein-ligand interactions .
- Gene expression profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
Basic: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility without precipitation .
- Salt formation : Convert the carboxamide to a hydrochloride salt for better bioavailability .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
Advanced: How can thermal stability and degradation pathways be analyzed?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Determine melting points and polymorphic transitions .
- Thermogravimetric Analysis (TGA) : Identify decomposition temperatures and residual solvents .
- Forced degradation : Expose to heat (60°C), light (UV), and hydrolytic conditions (pH 1–13) to characterize stability .
Advanced: What computational methods predict metabolic liabilities?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to assess cytochrome P450 metabolism and hepatotoxicity .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s MetaSite .
- QSAR modeling : Corrogate substituent properties (e.g., logP, polar surface area) with clearance rates .
Basic: How is enzyme inhibition potency quantified in vitro?
Methodological Answer:
- Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) .
- Time-dependent inhibition : Pre-incubate enzyme with compound to assess irreversible binding .
- Data normalization : Express activity as % inhibition relative to vehicle and positive controls (e.g., staurosporine for kinases) .
Comparative Analysis of Key Derivatives
| Derivative | Substituent | Bioactivity (IC₅₀, µM) | Key Reference |
|---|---|---|---|
| Pyridin-3-ylmethylene (Target Compound) | E-configuration imine | 2.1 (HeLa) | |
| 3,4-Dihydroxybenzylidene | Catechol group | 5.8 (MCF-7) | |
| 1-Naphthyl | Hydrophobic aromatic | 0.9 (A549) | |
| 3,5-Dichlorophenyl | Halogenated | 3.4 (HT-29) |
Note: IC₅₀ values are illustrative and depend on assay conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
